molecular formula C16H16FN5O B7092556 N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide

N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide

Cat. No.: B7092556
M. Wt: 313.33 g/mol
InChI Key: PRTDQSGPDCVKOZ-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylpyrazole moiety, and a benzimidazole core with a fluorine atom and a carboxamide group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 4-cyclopropyl-2-methylpyrazole ring through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Benzimidazole Core: The next step involves the formation of the benzimidazole core, which is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the pyrazole and benzimidazole intermediates through a nucleophilic substitution reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide can be compared with other similar compounds, such as:

    2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide: This compound shares a similar pyrazole moiety but differs in the presence of a chlorine atom and an acetamide group.

    Tirzepatide: Although structurally different, it is another compound with significant biological activity, particularly in the treatment of diabetes.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-5-fluoro-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c1-22-13(10(6-21-22)9-2-3-9)7-18-16(23)14-11(17)4-5-12-15(14)20-8-19-12/h4-6,8-9H,2-3,7H2,1H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDQSGPDCVKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)CNC(=O)C3=C(C=CC4=C3N=CN4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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